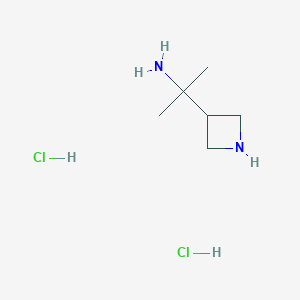
2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid, also known as EFMPCA, is a small molecule that has been widely studied in recent years due to its potential applications in scientific research. This molecule has been found to have a variety of biochemical and physiological effects, which makes it a valuable tool for laboratory experiments.
作用机制
2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid works by binding to specific proteins or enzymes in the cell and altering their activity. This can lead to changes in the cell’s metabolism, gene expression, and other processes. The exact mechanism of action of 2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid is not yet fully understood, but it is believed to involve interaction with the active site of the target protein or enzyme.
Biochemical and Physiological Effects
2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This can lead to changes in the production of various hormones and other biochemicals, as well as changes in the activity of other enzymes. It has also been shown to have anti-inflammatory, antioxidant, and antifungal properties.
实验室实验的优点和局限性
The use of 2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid in laboratory experiments has several advantages. It is a small molecule, which makes it easy to synthesize and handle. It is also relatively inexpensive and has a wide range of potential applications. However, there are also some limitations to its use. For example, it is not very stable and can degrade over time. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict the exact effects it will have on a given cell or organism.
未来方向
There are a number of potential future directions for 2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid research. One potential area of research is the development of new synthesis methods that can produce higher yields and more stable products. Additionally, further research could be done to better understand the mechanism of action of 2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid and to identify new potential applications for it. Finally, research could also be done to study the long-term effects of 2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid on cells and organisms, as well as the potential therapeutic applications of this molecule.
合成方法
2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 5-fluoro-2-methoxy-phenyl hydrazine with ethyl pyrazole-3-carboxylate in the presence of a base. This reaction is carried out at a temperature of 70-80°C and is followed by purification and recrystallization of the product. The overall yield of the reaction is typically around 50%.
科学研究应用
2-Ethyl-5-(4-fluoro-2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid has been widely studied due to its potential applications in scientific research. It has been found to be a useful tool for studying enzyme activity, protein-protein interactions, and other biochemical processes. It has also been used to study the effects of various drugs and compounds on cells, as well as the effects of environmental and dietary factors on health.
属性
IUPAC Name |
2-ethyl-5-(4-fluoro-2-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-3-16-11(13(17)18)7-10(15-16)9-5-4-8(14)6-12(9)19-2/h4-7H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLQUGREDFWPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=C(C=C(C=C2)F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)









